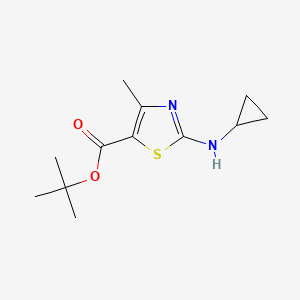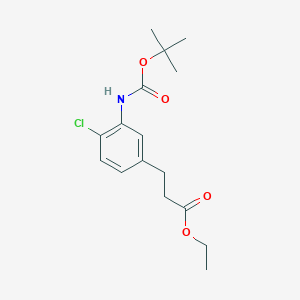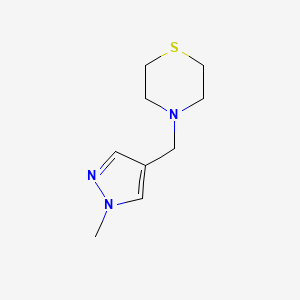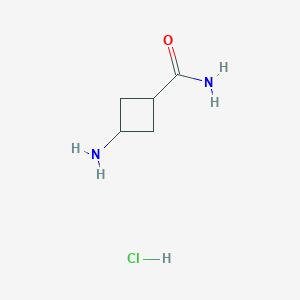![molecular formula C20H16ClF3N4O4S2 B2592708 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392299-24-0](/img/structure/B2592708.png)
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H16ClF3N4O4S2 and its molecular weight is 532.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Potential Anticancer Activity
Research has indicated that sulfonamide derivatives, including compounds with thiadiazole moieties, exhibit inhibitory effects on carbonic anhydrase isozymes (hCA I and II), enzymes present in almost all living organisms and involved in the synthesis of bicarbonate ion from carbon dioxide and water. These sulfonamide derivatives have been found to be active against hCA I and II, suggesting potential applications in treating diseases where these enzymes play a crucial role (Gokcen, Gulcin, Ozturk, & Goren, 2016). Moreover, compounds incorporating halogenated sulfonamides have been synthesized and studied for their inhibitory activity against tumor-associated carbonic anhydrase IX, offering insights into the design of new anticancer agents (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).
Antimicrobial and Antifungal Properties
Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have shown antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. These findings highlight the potential of these compounds in developing new antimicrobial agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012). Furthermore, aminobenzolamide derivatives have been found to exhibit significant antifungal activity, suggesting their utility in treating fungal infections (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Synthetic Methodologies and Chemical Properties
Studies have also explored the synthetic methodologies and chemical properties of compounds related to N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide. These include investigations into the kinetics and mechanisms of condensation reactions of thiobenzamides and N-substituted thioureas, contributing to our understanding of the synthesis and potential applications of thiadiazole derivatives (Forlani & Boga, 2002).
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O4S2/c1-31-14-6-3-10(7-15(14)32-2)17(30)26-18-27-28-19(34-18)33-9-16(29)25-13-8-11(20(22,23)24)4-5-12(13)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEPQYTXPPPMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2592627.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate](/img/structure/B2592628.png)
amine](/img/structure/B2592629.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate](/img/structure/B2592630.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)


![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)
![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)
![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
